3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using a methoxy group donor such as dimethyl sulfate or methyl iodide in the presence of a base.
Amide Formation: The final step involves the formation of the amide bond by reacting the methoxylated indole with 2-oxo-2-phenylethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole core or the methoxy group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the amide, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole core or methoxy group.
Reduction Products: Reduced amide derivatives.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
3-(4-hydroxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and reactivity.
Uniqueness
The presence of the methoxy group in 3-(4-methoxy-1H-indol-1-yl)-N-(2-oxo-2-phenylethyl)propanamide may enhance its lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. This can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(4-methoxyindol-1-yl)-N-phenacylpropanamide |
InChI |
InChI=1S/C20H20N2O3/c1-25-19-9-5-8-17-16(19)10-12-22(17)13-11-20(24)21-14-18(23)15-6-3-2-4-7-15/h2-10,12H,11,13-14H2,1H3,(H,21,24) |
InChI Key |
HBLKECUPOMSKRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.